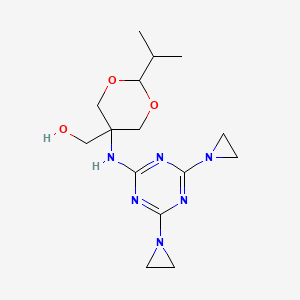![molecular formula C7H8N4O B13784562 2-amino-3-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one CAS No. 90065-67-1](/img/structure/B13784562.png)
2-amino-3-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-3-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique pyrrolo[2,3-d]pyrimidine core, which is known for its potential biological activities, including kinase inhibition and anticancer properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of 2-aminopyrimidine with an appropriate aldehyde or ketone, followed by cyclization using a suitable catalyst . The reaction conditions often require elevated temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
化学反应分析
Types of Reactions
2-amino-3-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmospheres.
Substitution: Halogenating agents, alkylating agents; reactions are often carried out in polar solvents at varying temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrrolo[2,3-d]pyrimidines .
科学研究应用
2-amino-3-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, which can modulate various biological pathways.
Medicine: Explored for its anticancer properties, particularly in targeting specific kinases involved in cancer cell proliferation.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-amino-3-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can disrupt signaling pathways that are crucial for cell growth and survival. This inhibition can lead to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy .
相似化合物的比较
Similar Compounds
4-aminopyrrolo[2,3-d]pyrimidine: Known for its antitubercular activity.
Pyrazolo[3,4-d]pyrimidine: Exhibits CDK2 inhibition and anticancer properties.
Halogenated pyrrolo[2,3-d]pyrimidine derivatives: Potential multi-targeted kinase inhibitors.
Uniqueness
2-amino-3-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one stands out due to its specific substitution pattern, which imparts unique biological activities. Its ability to selectively inhibit certain kinases while maintaining a favorable pharmacokinetic profile makes it a valuable compound in drug discovery and development .
属性
CAS 编号 |
90065-67-1 |
|---|---|
分子式 |
C7H8N4O |
分子量 |
164.16 g/mol |
IUPAC 名称 |
2-amino-3-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H8N4O/c1-11-6(12)4-2-3-9-5(4)10-7(11)8/h2-3,9H,1H3,(H2,8,10) |
InChI 键 |
QCQMLIDSLHNBKQ-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)C2=C(NC=C2)N=C1N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide hydrochloride](/img/structure/B13784485.png)



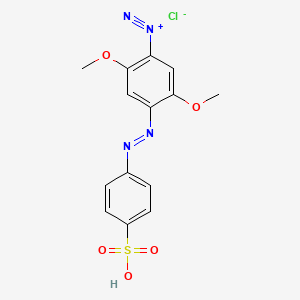


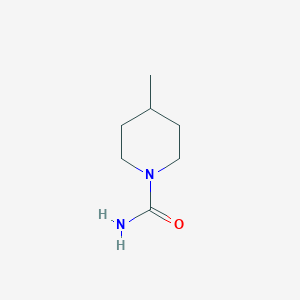

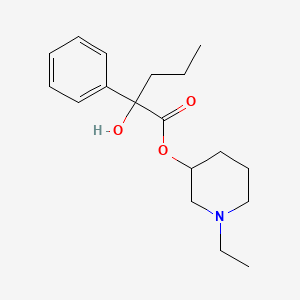

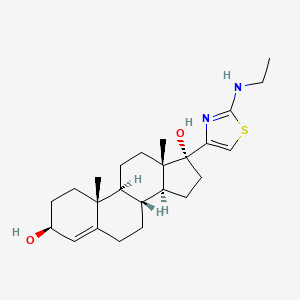
![Benzoic acid, 5-[[(2-carboxyphenyl)amino]sulfonyl]-2-chloro-](/img/structure/B13784577.png)
